5-Pentadecylresorcinol

Chinese Name
5-十五烷间苯二酚
English Name
5-Pentadecylresorcinol
标识符
CAS No.
3158-56-3
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
44%
34/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled34
druglikeness.missing44
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
304.4700
druglikeness.valid
TPSA
TPSA
40.4600
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
7.2000
druglikeness.valid
LogD
LogD
6.5000
druglikeness.valid
HBA
HBA
2
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
No
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
Low
druglikeness.valid
bioavailability
bioavailability
0.3000
druglikeness.valid
PPB
PPB
0.9900
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
No
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
12.0000
druglikeness.valid
CYP1A2_substrate
CYP1A2_substrate
Yes
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
Negative
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
5000.0000
druglikeness.valid
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
Yes
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
No
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
-
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
非酒精性脂肪性肝病
Non-alcoholic fatty liver disease
Corresponding Targets:
肥胖症
Obesity
Corresponding Targets:
高脂血症
Hyperlipidemia
Corresponding Targets:
埃及伊蚊传播疾病
Aedes aegypti-borne diseases
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

科罗索酸
Corosolic acid
CAS号:4547-24-4
分子式:C30H48O4
分子量:472.7100

表没食子儿茶素没食子酸酯
Epigallocatechin gallate
CAS号:989-51-5
分子式:C22H18O11
分子量:458.3750

表告依春
Epigoitrin
CAS号:1072-93-1
分子式:C5H7NOS
分子量:129.1770

七叶皂苷B
Escin IB
CAS号:26339-90-2
分子式:C55H86O24
分子量:1131.2700

染料木苷
Genistin
CAS号:529-59-9
分子式:C21H20O10
分子量:432.3810

人参皂苷F2
Ginsenoside F2
CAS号:62025-49-4
分子式:C42H72O13
分子量:785.0250